Dipropylamine Hydrochloride

Description

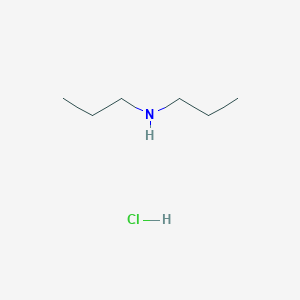

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-3-5-7-6-4-2;/h7H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZIBGHLWYHBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480285 | |

| Record name | Dipropylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-84-1 | |

| Record name | 5326-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipropylamine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for dipropylamine hydrochloride, a compound of interest in various research and development sectors. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The spectral data for this compound has been acquired using standard analytical techniques. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| NH ₂⁺ | ~9.43 | Broad Singlet | 2H |

| CH ₂-N | ~2.90 | Triplet | 4H |

| CH ₂-CH₃ | ~1.93 | Sextet | 4H |

| CH ₃ | ~1.02 | Triplet | 6H |

Table 1: ¹H NMR Spectral Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data provided is based on the analysis of dipropylamine and adjusted to reflect the expected shifts upon protonation to the hydrochloride salt. The chemical shifts are reported in ppm.

| Assignment | Chemical Shift (ppm) |

| C H₂-N | ~49 |

| C H₂-CH₃ | ~20 |

| C H₃ | ~11 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. The data presented below was obtained from a sample prepared as a potassium bromide (KBr) disc.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2870 | C-H stretch (alkyl) | Strong |

| 2700-2400 | N⁺-H stretch (amine salt) | Strong, Broad |

| 1580-1480 | N-H bend | Medium |

| 1465 | C-H bend (methylene) | Medium |

| 1380 | C-H bend (methyl) | Medium |

| 1150-1050 | C-N stretch | Medium |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the fragmentation of the parent molecule. The mass-to-charge ratios (m/z) of the most significant fragments are listed below. The molecular ion of the free amine (dipropylamine) is observed at m/z 101.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 101 | 11.3 | [CH₃(CH₂)₂NH(CH₂)₂CH₃]⁺ (Molecular Ion of free amine) |

| 72 | 100.0 | [CH₃CH₂CH₂NHCH₂]⁺ |

| 44 | 7.3 | [CH₃CH₂CH₂]⁺ |

| 43 | 19.4 | [CH₃CH₂CH₂]⁺ |

| 30 | 62.8 | [CH₂NH₂]⁺ |

Table 4: Mass Spectrometry Fragmentation Data for Dipropylamine.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended to be a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for acquiring the ¹H NMR spectrum.

Sample Preparation: Approximately 0.046 g of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).[1] The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled pulse program.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.

Sample Preparation (KBr Disc Method):

-

Approximately 1-2 mg of this compound was ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained.

-

A portion of the resulting powder was transferred to a pellet-forming die.

-

The die was placed in a hydraulic press and pressure was applied to form a transparent or semi-transparent disc.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty sample compartment was recorded prior to scanning the sample.

Mass Spectrometry (MS)

Instrumentation: An electron ionization mass spectrometer was used for the analysis.

Sample Introduction: The sample was introduced via a direct insertion probe.

Ionization and Analysis Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[1]

-

Source Temperature: 250 °C[1]

-

Mass Range: m/z 10-200

Visualizations

The following diagrams illustrate key conceptual frameworks and molecular processes relevant to the spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Dipropylamine Hydrochloride in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropylamine hydrochloride, the salt of the secondary amine dipropylamine, is a compound of interest in various chemical and pharmaceutical syntheses. Its physicochemical properties, particularly its solubility in organic solvents, are critical for its application in reaction chemistry, formulation development, and purification processes. This technical guide addresses the solubility of this compound, providing a summary of available data, a detailed experimental protocol for its determination, and a discussion of the underlying chemical principles.

Understanding the Solubility of Amine Salts

The conversion of a free amine, such as dipropylamine, into its hydrochloride salt dramatically alters its physical properties. This transformation is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of drug candidates.[1] The introduction of an ionic center (the ammonium chloride group) significantly increases the polarity of the molecule.

As a general principle, "like dissolves like." Therefore, this compound is expected to exhibit greater solubility in polar solvents compared to its free base form. Conversely, its solubility in non-polar organic solvents is anticipated to be limited. Factors influencing its solubility include the solvent's polarity, the temperature, and the presence of other solutes.

Based on these principles, this compound is expected to be soluble in polar protic solvents such as alcohols (e.g., methanol, ethanol) and potentially in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Its solubility is likely to be low in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in solvents with low polarity like diethyl ether.

Solubility Data

As previously stated, specific quantitative solubility data for this compound in organic solvents is scarce. However, to provide a frame of reference, the following table summarizes the available data for diethylamine hydrochloride , a closely related secondary amine salt. Researchers can use this information as a preliminary guide to estimate the potential solubility behavior of this compound.

Table 1: Solubility of Diethylamine Hydrochloride in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 510 g/L[2] |

| Water | 25 | 232 g/100g [3] |

| Ethanol | 78 | Soluble[3] |

| Chloroform | Not Specified | Soluble[3] |

| Diethyl Ether | Not Specified | Insoluble[3] |

This data is for the analogous compound diethylamine hydrochloride and should be used for estimation purposes only.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. The isothermal equilibrium method is described, which is a reliable and commonly used technique.

Materials and Reagents

-

This compound (high purity, >99%)

-

Selected Organic Solvent (analytical grade)

-

Deionized Water (for cleaning)

-

Standardized Acid or Base (for titration, if applicable)

Equipment

-

Analytical Balance (±0.1 mg accuracy)

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Temperature Probe

-

Syringe Filters (chemically resistant, e.g., PTFE, with a pore size of ≤0.45 µm)

-

Glass Vials with Septum Caps

-

Drying Oven

-

Volumetric Flasks and Pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or Titrator)

Procedure: Isothermal Equilibrium Method

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is fully saturated. Continuous agitation is necessary.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle. It is critical to maintain the constant temperature of the vial during this period to prevent any change in solubility.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This step prevents any undissolved solid from being collected and avoids temperature-induced precipitation.

-

Quantification: Accurately determine the concentration of this compound in the collected sample. Several methods can be employed:

-

Gravimetric Analysis: Transfer a known mass or volume of the filtered solution to a pre-weighed container. Evaporate the solvent completely in a drying oven until a constant weight is achieved. The final weight of the residue corresponds to the mass of dissolved solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the instrument. Quantify the concentration against a prepared calibration curve.

-

Titration: If the solvent system allows, perform an acid-base titration to determine the concentration of the amine salt.

-

-

Data Calculation: Calculate the solubility using the quantified amount of solute and the known volume or mass of the solvent. Express the results in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Visualizations

The following diagrams illustrate the conceptual framework of amine salt solubility and the practical workflow for its experimental determination.

Caption: Logical relationship of factors influencing amine salt solubility.

Caption: Experimental workflow for determining solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains largely uncharacterized in accessible literature, this guide provides the necessary theoretical background and practical methodology for researchers to address this knowledge gap. By understanding the principles of amine salt solubility and applying a robust experimental protocol, scientists and drug development professionals can generate the precise data required for their specific applications, ensuring the successful use of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Thermochemical Properties of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical properties of dipropylamine hydrochloride. Due to a scarcity of direct experimental data for this specific salt, this document also includes relevant data for its parent compound, dipropylamine, and the closely related propylamine hydrochloride to offer valuable comparative insights. Detailed, generalized experimental protocols for key thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are presented to guide researchers in the empirical determination of these properties. This guide aims to be a foundational resource for professionals in drug development and chemical research, facilitating a deeper understanding of the thermal behavior of this and similar amine hydrochloride compounds.

Introduction

This compound (C₆H₁₅N·HCl) is the hydrochloride salt of the secondary amine dipropylamine.[1] Amine hydrochlorides are a common salt form for pharmaceutical compounds, offering improved stability and solubility. A thorough understanding of the thermochemical properties of such compounds is critical for drug development, ensuring safety, stability, and efficacy of the final product. This includes knowledge of its thermal stability, decomposition pathways, and energetic properties. This guide synthesizes the currently available data and provides methodologies for its experimental determination.

Physicochemical and Thermochemical Properties

The following tables summarize the available quantitative data for this compound and its parent compound, dipropylamine. Data for propylamine hydrochloride is also included for comparative purposes where direct data for this compound is unavailable.

Table 1: Physicochemical Properties

| Property | This compound | Dipropylamine | Propylamine Hydrochloride |

| Molecular Formula | C₆H₁₆ClN[1] | C₆H₁₅N[2] | C₃H₁₀ClN |

| Molar Mass | 137.65 g/mol [1] | 101.193 g/mol [2] | 95.57 g/mol |

| Appearance | White to almost white powder/crystalline solid | Colorless liquid[2] | Data not available |

| Melting Point | Data not available | -63 °C[2] | Data not available |

| Boiling Point | Data not available | 109.2 °C[2] | Data not available |

| Density | Data not available | 738 mg/mL[2] | Data not available |

Table 2: Thermochemical Properties

| Property | This compound | Dipropylamine | Propylamine Hydrochloride |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | Data not available | -156.1 to -153.1 kJ/mol[2] | Data not available |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | Data not available | -4.3515 to -4.3489 MJ/mol[2] | Data not available |

| Heat of Combustion | Data not available | -10,420 cal/g[3] | Data not available |

| Latent Heat of Vaporization | Data not available | 79.5 cal/g[3] | Data not available |

| Liquid Heat Capacity (at 70 °F) | Not applicable | 0.600 Btu/lb-F[4] | Not applicable |

| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 302.99 K | Data not available | Not applicable | 192 ± 3 J·K⁻¹·mol⁻¹[5] |

| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 373.79 K | Data not available | Not applicable | 176 ± 4 J·K⁻¹·mol⁻¹[5] |

| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 448.23 K | Data not available | Not applicable | 110 ± 11 J·K⁻¹·mol⁻¹[5] |

| Apparent Molar Heat Capacity (Cp,2) in aqueous solution at 523.32 K | Data not available | Not applicable | -71 ± 20 J·K⁻¹·mol⁻¹[5] |

| Thermal Decomposition | When heated, emits toxic fumes of nitroxides (inferred from parent amine)[4] | When heated to decomposition, it emits toxic fumes of nitroxides[4] | Data not available |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for characterizing the thermochemical properties of amine hydrochlorides and other solid organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

Experimental Parameters:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperature ranges of distinct mass loss steps.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of the fine powder sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

-

Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min.

-

Temperature Program for Melting Point and Enthalpy of Fusion:

-

Equilibrate at a temperature at least 20 °C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature at least 20 °C above the transition.

-

-

Temperature Program for Heat Capacity:

-

Perform a baseline scan with two empty pans.

-

Scan a sapphire standard of known mass over the desired temperature range.

-

Scan the sample pan over the same temperature range.

-

Use a modulated temperature program if higher accuracy is required.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic or exothermic events.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Calculate the heat capacity (Cp) from the difference in heat flow between the sample, baseline, and sapphire standard scans.

Conceptual Workflow for Thermochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive thermochemical characterization of a compound like this compound.

Caption: Conceptual workflow for the synthesis and thermochemical characterization.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. The primary biological relevance of this compound is as a salt of dipropylamine, which itself is a precursor to various herbicides. Further research would be required to elucidate any specific biological or pharmacological activity of this compound.

Conclusion

This technical guide has consolidated the available thermochemical data for this compound, its parent amine, and a related hydrochloride salt. While direct experimental data for this compound remains limited, the provided generalized experimental protocols for TGA and DSC offer a clear path for researchers to obtain this critical information. The systematic characterization of the thermochemical properties of such compounds is fundamental to advancing drug development and ensuring the safety and stability of new chemical entities. Further experimental investigation into the thermochemistry of this compound is highly encouraged to fill the existing data gaps.

References

An In-depth Technical Guide to Dipropylamine Hydrochloride (CAS 5326-84-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropylamine hydrochloride (CAS number 5326-84-1) is the hydrochloride salt of the secondary amine dipropylamine. It presents as a white to almost white crystalline powder and serves as a valuable precursor and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activity, with a focus on its role as a monoamine oxidase inhibitor. Detailed experimental considerations and safety protocols are also discussed.

Physicochemical Properties

This compound is a salt formed from the reaction of the organic base dipropylamine with hydrochloric acid. This conversion to a salt significantly alters its physical properties compared to its parent amine, most notably increasing its melting point and water solubility. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5326-84-1 | [1][2] |

| Molecular Formula | C₆H₁₆ClN | [3][4] |

| Molecular Weight | 137.65 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | Data not consistently available for the hydrochloride salt. The parent amine, dipropylamine, has a melting point of -63 °C. | [5] |

| Boiling Point | Not applicable (decomposes). The parent amine, dipropylamine, has a boiling point of 105-110 °C. | [2] |

| Solubility | Soluble in water. |

Synthesis and Purification

The synthesis of this compound is a straightforward acid-base reaction. The parent amine, dipropylamine, can be synthesized through various industrial methods.

Synthesis of Dipropylamine

Two common industrial methods for the synthesis of dipropylamine are:

-

From Propanol and Ammonia: This method involves the reaction of propanol with ammonia over a dehydration catalyst at elevated temperature and pressure.[6]

-

From Acrylonitrile: This process involves the hydrogenation of acrylonitrile, which can be performed in a two-step process to yield dipropylamine with high purity.[7]

Synthesis of this compound

Experimental Protocol:

-

Dissolution: Dissolve dipropylamine in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like ethanol) to the stirred dipropylamine solution. The reaction is exothermic and should be cooled in an ice bath.

-

Precipitation: The this compound will precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by filtration.

-

Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Purification

Recrystallization is a common method for the purification of this compound. A suitable solvent system, such as ethanol/ether, can be used. The crude product is dissolved in a minimum amount of hot ethanol, and then diethyl ether is slowly added until the solution becomes turbid. Upon cooling, pure crystals of this compound will form.

Caption: Synthesis pathways for dipropylamine and its hydrochloride salt.

Biological Activity: Monoamine Oxidase Inhibition

Dipropylamine has been shown to be a moderate inhibitor of monoamine oxidase (MAO).[3] MAOs are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[4][8] The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the brain, which is the basis for the therapeutic effect of MAO inhibitors in the treatment of depression and neurodegenerative diseases.[9]

The general mechanism of MAO involves the oxidative deamination of a monoamine substrate, producing an aldehyde, ammonia, and hydrogen peroxide.[8] Dipropylamine, as an inhibitor, likely competes with the natural substrates for binding to the active site of the MAO enzyme.

Caption: Inhibition of Monoamine Oxidase (MAO) by Dipropylamine.

Analytical Methods

The characterization and quality control of this compound can be performed using a variety of analytical techniques.

Experimental Workflow for Analysis:

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. A ¹H NMR spectrum for this compound is publicly available.[2]

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the propyl groups' protons (CH₃, CH₂, and N-CH₂), with chemical shifts influenced by the positively charged nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the three distinct carbon environments in the propyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching and bending vibrations from the secondary ammonium ion, as well as C-H stretching and bending from the alkyl chains.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity of this compound, typically after conversion back to the more volatile free base, dipropylamine. This method can also be used to identify and quantify impurities.

Safety and Handling

This compound is classified as a skin and serious eye irritant.[4][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

First Aid:

-

Skin Contact: If on skin, wash with plenty of water. If skin irritation occurs, seek medical advice.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

Applications

This compound is primarily used as a reagent and building block in organic synthesis.[3] Its applications are found in:

-

Pharmaceutical Synthesis: As a precursor for the synthesis of various active pharmaceutical ingredients.

-

Agrochemicals: Used in the production of certain herbicides.

-

Research and Development: Employed as a laboratory reagent for a variety of chemical reactions.[1]

Conclusion

This compound (CAS 5326-84-1) is a versatile chemical intermediate with established applications in several fields. Its well-defined physicochemical properties and reactivity make it a valuable tool for chemists. A thorough understanding of its synthesis, biological activity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Dipropylamine | 142-84-7 [chemicalbook.com]

- 2. DI-N-PROPYLAMINE HYDROCHLORIDE(5326-84-1) 1H NMR spectrum [chemicalbook.com]

- 3. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dipropylamine(142-84-7) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. AT237597B - Process for the production of new propylamine derivatives and their salts - Google Patents [patents.google.com]

- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for dipropylamine hydrochloride, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document details the core synthetic pathways for its precursor, dipropylamine, including the catalytic amination of propanol and the hydrogenation of acrylonitrile. Furthermore, it outlines the subsequent conversion to the hydrochloride salt. This guide is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate laboratory- and industrial-scale production.

Introduction

Dipropylamine [(CH₃CH₂CH₂)₂NH], a secondary amine, is a significant building block in organic synthesis.[1] Its hydrochloride salt, this compound (C₆H₁₅N·HCl), offers improved stability and handling characteristics, making it a preferred form for various applications. The principal industrial applications of dipropylamine are in the synthesis of herbicides such as trifluralin and oryzalin.[2] This guide explores the fundamental chemical reactions and process parameters involved in the synthesis of dipropylamine and its subsequent conversion to the hydrochloride salt.

Core Synthesis Mechanisms of Dipropylamine

The industrial production of dipropylamine is dominated by two primary routes: the catalytic amination of propanol and the hydrogenation of acrylonitrile. A third, less common method involves the reductive amination of propanal.

Catalytic Amination of Propanol with Ammonia

This established method involves the reaction of n-propanol with ammonia at elevated temperatures and pressures over a dehydration or dehydrogenation catalyst. The reaction typically yields a mixture of primary (propylamine), secondary (dipropylamine), and tertiary (tripropylamine) amines, which necessitates subsequent separation, commonly through continuous distillation and extraction.

The overall reaction can be summarized as follows:

2 CH₃CH₂CH₂OH + NH₃ → (CH₃CH₂CH₂)₂NH + 2 H₂O

Mechanism: The reaction proceeds through a series of steps involving the catalyst. Initially, propanol is dehydrogenated to propanal. The propanal then reacts with ammonia to form an imine, which is subsequently hydrogenated to propylamine. The propylamine can then react with another molecule of propanal to form a secondary imine, which upon hydrogenation yields dipropylamine.

Diagram 1: Catalytic Amination of Propanol

Hydrogenation of Acrylonitrile

A significant industrial route for dipropylamine synthesis begins with acrylonitrile.[3] This process is a two-step hydrogenation. In the first step, acrylonitrile is hydrogenated to propionitrile, typically using a skeletal nickel catalyst. The resulting propionitrile is then further hydrogenated to produce a mixture of primary, secondary, and tertiary amines. To enhance the yield of dipropylamine, the by-products, propylamine and tripropylamine, can be recycled back into the propionitrile hydrogenation reactor.[3]

Step 1: Hydrogenation of Acrylonitrile to Propionitrile

CH₂=CHCN + H₂ → CH₃CH₂CN

Step 2: Hydrogenation of Propionitrile to Amines

2 CH₃CH₂CN + 4 H₂ → (CH₃CH₂CH₂)₂NH + NH₃

Diagram 2: Hydrogenation of Acrylonitrile

Synthesis of this compound

The conversion of dipropylamine to its hydrochloride salt is a straightforward acid-base neutralization reaction. Dipropylamine, being a base, readily reacts with hydrochloric acid to form the stable and water-soluble this compound salt. This process is typically carried out in an organic solvent to facilitate the precipitation or crystallization of the salt.

(CH₃CH₂CH₂)₂NH + HCl → [(CH₃CH₂CH₂)₂NH₂]⁺Cl⁻

Diagram 3: Formation of this compound

Quantitative Data

The following tables summarize key quantitative data for the synthesis of dipropylamine and the properties of this compound.

| Parameter | Catalytic Amination of Propanol | Hydrogenation of Acrylonitrile |

| Catalyst | Dehydration or Dehydrogenation Catalyst | Skeletal Nickel (Step 1), Copper-Nickel (Step 2)[3] |

| Temperature | High Temperature | Normal to 200 °C[3] |

| Pressure | High Pressure | Normal to 6 kg/cm ²[3] |

| Yield | Variable, mixture of amines | 94-100% (with by-product recycling)[3] |

| Purity | Requires extensive purification | >98%[3] |

Table 1: Comparison of Dipropylamine Synthesis Routes

| Property | Value |

| Molecular Formula | C₆H₁₆ClN[4] |

| Molecular Weight | 137.65 g/mol [4] |

| Appearance | Solid |

| Purity (Typical) | ≥99%[5] |

Table 2: Properties of this compound

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the propyl groups and the ammonium proton.[6] |

| IR Spectrum | Characteristic peaks for N-H stretching of the ammonium salt.[4] |

| Mass Spectrum | Molecular ion peak corresponding to the free amine (dipropylamine) is typically observed.[6] |

Table 3: Spectroscopic Data for this compound

Experimental Protocols

The following are representative laboratory-scale protocols for the synthesis of dipropylamine and its hydrochloride salt. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Dipropylamine via Reductive Amination of Propanal (Illustrative Protocol)

This protocol describes a reductive amination approach, which is mechanistically related to the industrial amination of propanol.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add propanal (1 equivalent) and an appropriate solvent such as methanol.

-

Amine Addition: Cool the flask in an ice bath and add a solution of propylamine (1 equivalent) in methanol dropwise via the dropping funnel.

-

Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (1.1 equivalents), in methanol. Add the reducing agent solution dropwise to the imine solution, maintaining the temperature below 10°C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude dipropylamine can be purified by fractional distillation.

Diagram 4: Reductive Amination Workflow

Synthesis of Dipropylamine via Hydrogenation of Propionitrile (Illustrative Protocol)

This protocol is based on the second major industrial route.

-

Catalyst Preparation: In a high-pressure autoclave, place a catalytic amount of Raney Nickel (approximately 5-10% by weight of the propionitrile). Wash the catalyst with a suitable solvent (e.g., ethanol) to remove any residual water.

-

Reaction Mixture: Add propionitrile and a solvent such as ethanol to the autoclave. If desired, propylamine and tripropylamine from previous runs can be added to the reaction mixture to increase the selectivity for dipropylamine.

-

Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the autoclave to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate by distillation. The resulting mixture of amines can be separated by fractional distillation to isolate the dipropylamine.

Preparation of this compound

-

Dissolution: Dissolve the purified dipropylamine (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether, isopropanol, or ethyl acetate in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl in the same solvent (1 equivalent) dropwise with stirring. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

Crystallization: The this compound will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or impurities. Dry the product under vacuum to obtain pure this compound.

Conclusion

The synthesis of this compound is a well-established process with two primary industrial routes for the synthesis of the dipropylamine precursor: catalytic amination of propanol and hydrogenation of acrylonitrile. The choice of method often depends on the availability of starting materials and the desired scale of production. The subsequent conversion to the hydrochloride salt is a simple and efficient acid-base reaction. This guide provides the fundamental knowledge, quantitative data, and illustrative protocols to aid researchers and professionals in the synthesis of this important chemical intermediate.

References

- 1. Dipropylamine - Wikipedia [en.wikipedia.org]

- 2. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1008815B - Process for synthesizing dipropylamine by hydrogenation of acrylonitrile - Google Patents [patents.google.com]

- 4. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. DI-N-PROPYLAMINE HYDROCHLORIDE(5326-84-1) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the physical and chemical properties of Dipropylamine Hydrochloride (C₆H₁₅N·HCl). The information is compiled for use in research, drug development, and other scientific applications, presenting quantitative data, detailed experimental protocols, and a visualization of its synthetic pathway.

Core Properties

This compound, the salt of the secondary amine dipropylamine, is a white to almost white crystalline powder.[1][2] Its formation as a hydrochloride salt significantly enhances its water solubility compared to its free base form, a crucial property for many chemical and pharmaceutical applications.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its corresponding free base, Dipropylamine. Due to conflicting data from chemical suppliers regarding the melting point of the hydrochloride salt, a range of reported values is provided for consideration. Some suppliers report a melting point identical to the free base (-63 °C), which is chemically unlikely.[1][3][4] More plausible, higher melting points have also been reported.[5][6]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5326-84-1 | [5] |

| Molecular Formula | C₆H₁₆ClN | [7] |

| Molecular Weight | 137.65 g/mol | [7] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 270 - 280 °C | [5][6] |

| Solubility | Soluble in water | [2] |

Table 2: Physical and Chemical Properties of Dipropylamine (Free Base)

| Property | Value | Source(s) |

| CAS Number | 142-84-7 | [8] |

| Molecular Formula | C₆H₁₅N | [8] |

| Molecular Weight | 101.19 g/mol | [9] |

| Appearance | Colorless liquid | [8][9] |

| Odor | Ammonia-like | [8][9] |

| Melting Point | -63 °C | [8][10] |

| Boiling Point | 105 - 110 °C | [8][11] |

| Density | 0.738 g/mL at 25 °C | [8][11] |

| Refractive Index (n²⁰/D) | 1.4049 | [8][11] |

| pKa (Conjugate Acid) | 11 | [9] |

| Water Solubility | 35 g/L (experimental) | [10] |

Synthesis Pathway

Dipropylamine is commonly synthesized via the reaction of propanol with ammonia over a dehydration catalyst at elevated temperature and pressure. The resulting mixture of primary, secondary, and tertiary amines is then separated. The hydrochloride salt is formed in a subsequent acid-base reaction.

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for determining the key properties of an amine salt like this compound.

Melting Point Determination

This protocol describes the determination of a melting point range for a solid crystalline compound using a capillary-based apparatus.

-

Sample Preparation: A small amount of dry this compound powder is finely crushed. The open end of a glass capillary tube is jabbed into the powder. The tube is inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown melting point, a rapid heating rate is used initially to determine an approximate range.

-

For a precise measurement, a new sample is heated to approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the end of the range.

Solubility Determination

This protocol outlines a qualitative method for assessing the solubility of this compound in water.

-

Preparation: Approximately 25 mg of this compound is placed into a small test tube.

-

Solvent Addition: 0.75 mL of deionized water is added to the test tube in small portions (e.g., 0.25 mL at a time).

-

Observation: After each addition, the test tube is vigorously shaken. The substance is observed for dissolution.

-

Classification: If the entire solid dissolves to form a clear solution, it is classified as "soluble".

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of the conjugate acid of dipropylamine by titrating the hydrochloride salt with a strong base.

-

Solution Preparation: A precise weight of this compound (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 50 mL).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution. A burette is filled with a standardized strong base solution (e.g., 0.1 M NaOH).

-

Titration Procedure: The NaOH solution is added to the amine salt solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH shows a sharp increase, indicating the equivalence point has been passed.

-

Data Analysis: The pH is plotted against the volume of NaOH added. The pKa is determined from the half-equivalence point, where half of the amine salt has been neutralized. At this point, pH = pKa.

Spectroscopic Analysis

This protocol describes obtaining an IR spectrum of a solid sample using the KBr pellet technique.

-

Sample Preparation: Approximately 1-2 mg of dry this compound is combined with 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) powder in an agate mortar.

-

Grinding: The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Pellet Formation: The powder mixture is transferred to a pellet-forming die. A hydraulic press is used to apply several tons of pressure, forming a thin, semi-transparent solid disk.

-

Spectral Acquisition: A background spectrum is first collected using a pure KBr pellet or an empty sample holder. The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

This protocol outlines the preparation of a sample for ¹H NMR analysis.

-

Sample Preparation: Approximately 5-25 mg of this compound is weighed and placed in a clean, dry NMR tube.

-

Solvent Addition: Approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, for the water-soluble hydrochloride salt) is added to the NMR tube.

-

Dissolution: The tube is capped and gently agitated until the sample is fully dissolved. If any solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: The prepared NMR tube is placed in the NMR spectrometer to acquire the ¹H NMR spectrum. The presence of the ammonium proton (N-H) signal, which is absent in the free base, can confirm the salt form, although its observation may be affected by exchange with the deuterated solvent.

References

- 1. This compound | 5326-84-1 | Benchchem [benchchem.com]

- 2. CAS 5326-84-1: dipropylammonium chloride | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. echemi.com [echemi.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. Di-n-propylammonium chloride | C6H16ClN | CID 13908425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dipropylamine | 142-84-7 [chemicalbook.com]

- 9. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 142-84-7 CAS MSDS (Dipropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 二丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

In-Depth Technical Guide to the Crystal Structure Analysis of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of dipropylamine hydrochloride. While a specific, publicly available crystal structure for this compound has not been identified in this search, this document outlines the expected structural characteristics and provides a detailed framework for its experimental determination and analysis. This guide is intended for professionals in research, chemical sciences, and pharmaceutical development who are involved in the characterization of small molecule crystalline structures.

Introduction to this compound

This compound is the salt formed from the reaction of the secondary amine, dipropylamine, with hydrochloric acid. It is a white to almost white crystalline powder.[1][2] The formation of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, which is a critical attribute for many pharmaceutical and industrial applications. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to comprehending its physicochemical properties, such as dissolution rate, hygroscopicity, and mechanical strength.

Predicted Crystallographic Properties

Based on the analysis of similar small molecule amine hydrochlorides, the following crystallographic properties for this compound can be anticipated. The data presented in the table below is a representative example and would need to be experimentally determined for confirmation.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 2400 |

| Z (Molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1 - 1.3 |

| Hydrogen Bonding | N-H···Cl interactions expected to be prominent |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from material synthesis and crystallization to X-ray diffraction data analysis and structure refinement.

Synthesis and Crystallization

Synthesis of this compound:

This compound is synthesized by the acid-base reaction of dipropylamine with hydrochloric acid.

-

Reaction Setup: Dissolve dipropylamine in a suitable organic solvent, such as diethyl ether or isopropanol, in a reaction vessel.

-

Acidification: Slowly add a stoichiometric amount of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution) to the dipropylamine solution while stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Precipitation: The this compound salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Crystallization:

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis.

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find a system in which this compound has moderate solubility.

-

Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals over time.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline material.

-

Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.

Structure Solution and Refinement

-

Structure Solution: The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map of the crystal structure. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined crystal structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of this compound.

Caption: Workflow for this compound Crystal Structure Determination.

Logical Relationship of Physicochemical Properties

The crystal structure is a fundamental property that dictates many other macroscopic characteristics of the material, which are critical in drug development.

References

Dipropylamine Hydrochloride: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for dipropylamine hydrochloride. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers recommended storage, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is the salt form of the secondary amine, dipropylamine. It is typically a white to almost white crystalline powder. The conversion of the free base to the hydrochloride salt generally enhances its stability and solubility in aqueous media, making it easier to handle in laboratory and pharmaceutical settings.

| Property | Value | Source |

| Chemical Formula | C₆H₁₅N·HCl | [1][2] |

| Molecular Weight | 137.65 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | General Knowledge |

| Solubility | Soluble in water |

Stability Profile

This compound is generally considered stable under recommended storage conditions. However, like all amine salts, its stability can be influenced by several factors, including temperature, humidity, light, and pH. The free base, dipropylamine, is a flammable liquid and is known to be incompatible with strong oxidizing agents and acids.

Potential Degradation Pathways

The primary modes of degradation for amine hydrochlorides typically involve:

-

Thermal Degradation: At elevated temperatures, dealkylation or other decomposition reactions can occur. For aliphatic amines, thermal degradation can be complex, and the presence of other reactive species can influence the pathway.

-

Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of N-oxides, nitroalkanes, or dealkylation products.[3][4] The presence of metal ions can catalyze these reactions.

-

Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to degradation.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers.

The following diagram illustrates the logical relationship of factors that can influence the stability of this compound.

Caption: Factors that can impact the stability of Dipropylamine HCl.

Storage and Handling Recommendations

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical handling principles:

| Condition | Recommendation |

| Temperature | Store in a cool place. |

| Humidity | Store in a dry environment. |

| Atmosphere | Store in a well-ventilated area. |

| Container | Keep container tightly closed. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases. |

Experimental Protocols for Stability Assessment

For a comprehensive evaluation of this compound stability, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

The following diagram outlines a general workflow for conducting forced degradation studies.

References

- 1. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Physicochemical Properties of Dipropylamine Hydrochloride: pKa and Basicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of dipropylamine hydrochloride. It includes a summary of its physicochemical properties, detailed experimental protocols for pKa determination, and logical diagrams to illustrate key concepts and workflows.

Introduction to Dipropylamine and its Hydrochloride Salt

Dipropylamine, a secondary aliphatic amine with the formula (CH₃CH₂CH₂)₂NH, is a colorless liquid with an ammonia-like odor.[1] It serves as a precursor in the synthesis of various compounds, including herbicides.[1] In acidic conditions, dipropylamine reacts exothermically with acids to form salts.[2] Its hydrochloride salt, this compound (C₆H₁₆ClN), is the focus of this guide.[3] Understanding the pKa and basicity of this compound is crucial for its application in various chemical and pharmaceutical contexts, as these properties govern its behavior in solution, including its solubility, reactivity, and biological interactions.

Basicity and pKa of Dipropylamine

Dipropylamine is classified as a very strong basic compound.[4] The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The strength of a base is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

The pKa of dipropylamine is reported to be approximately 11.[5] Another source indicates a pKa of 10.91 at 25°C.[2] A computationally predicted pKa for the strongest basic form is 10.77.[4] This high pKa value confirms that dipropylamine is a strong base, meaning it readily accepts a proton to form the dipropylammonium cation. Consequently, in aqueous solutions with a pH below its pKa, dipropylamine will exist predominantly in its protonated, cationic form.[5]

Caption: Acid-base equilibrium of dipropylamine in water.

Quantitative Data

The following table summarizes the key physicochemical properties of dipropylamine and its hydrochloride salt for easy comparison.

| Property | Dipropylamine | This compound |

| Molecular Formula | C₆H₁₅N[1] | C₆H₁₆ClN[3] |

| Molecular Weight | 101.19 g/mol [1] | 137.65 g/mol [3] |

| pKa (of conjugate acid) | 10.91 - 11.0[2][5] | Not directly applicable (is the salt) |

| Appearance | Clear colorless liquid[1] | Data not available |

| Odor | Ammonia-like, fishy[1] | Data not available |

| Boiling Point | 105-110 °C[2] | Data not available |

| Melting Point | -63 °C[2] | Data not available |

| Density | 0.738 g/mL at 25 °C[2] | Data not available |

| Water Solubility | Soluble[6] | Data not available |

| Flash Point | 7 °C (44.6 °F) - closed cup[7] | Data not available |

Experimental Protocols for pKa Determination

Several robust experimental methods are available for the determination of amine pKa values. Potentiometric titration is the most widely used due to its simplicity and accuracy.[8][9]

Potentiometric Titration

This classic method involves titrating a solution of the amine with a strong acid (like HCl) while monitoring the solution's pH. The pKa is the pH at which half of the amine has been neutralized.[9][10]

Detailed Methodology:

-

Sample Preparation: Prepare a solution of dipropylamine with a precisely known concentration in deionized water. The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).

-

Titrant Preparation: Standardize a strong acid titrant, such as hydrochloric acid (HCl), to a known concentration (e.g., 0.100 N).[8]

-

Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature. Place the amine solution in a thermostatted vessel and insert the calibrated pH electrode and a burette containing the standardized HCl.

-

Titration: Add the HCl titrant to the amine solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

-

Data Analysis: Plot the measured pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is determined from the pH at the half-equivalence point (the point where half the volume of titrant needed to reach the equivalence point has been added).[9] The data can be fitted to the Henderson-Hasselbalch equation for a more precise pKa determination.[9]

Caption: Workflow for pKa determination via potentiometric titration.

Spectrophotometric Determination

This method is suitable for aromatic amines or compounds where the protonated and unprotonated forms have different UV-Visible absorption spectra.[11]

-

Methodology: Prepare a series of buffered solutions of the amine across a range of pH values. Measure the absorbance spectrum for each solution.

-

Data Analysis: The pKa is determined by plotting the change in absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine pKa values by tracking the chemical shift changes of specific nuclei (e.g., ¹H or ¹³C) near the amino group as a function of pH.[9][10]

-

Methodology: Prepare samples of the amine in a series of buffers with varying pH values. Acquire the NMR spectrum for each sample.

-

Data Analysis: Plot the chemical shift of a chosen nucleus against the pH. The data will form a sigmoidal curve, and the pKa is the pH at the inflection point of this curve.[10]

Conclusion

Dipropylamine is a strong base, a characteristic quantified by the high pKa value (around 11) of its conjugate acid, dipropylammonium. This property is fundamental to its chemical behavior and applications. The hydrochloride salt is the stable, protonated form of the amine. Accurate determination of its pKa is essential for research and development and can be reliably achieved using standard laboratory techniques such as potentiometric titration. This guide provides the foundational data and methodologies required for professionals working with this compound.

References

- 1. Dipropylamine - Wikipedia [en.wikipedia.org]

- 2. Dipropylamine | 142-84-7 [chemicalbook.com]

- 3. This compound | C6H16ClN | CID 12202988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Di-N-propylamine (FDB003929) - FooDB [foodb.ca]

- 5. Dipropylamine | C6H15N | CID 8902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DIPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 二丙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Reactivity of Dipropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical reactivity of dipropylamine hydrochloride. As the salt of a versatile secondary amine, its properties and reactions are of significant interest in organic synthesis and pharmaceutical development. Understanding its stability, acid-base chemistry, and potential for side reactions is critical for its effective and safe use as a synthetic building block.

Introduction to this compound

This compound (CAS: 5326-84-1) is the salt formed from the reaction of dipropylamine, a secondary amine, with hydrochloric acid.[1][2] The conversion of the free base into its hydrochloride salt is a common strategy in pharmaceutical development to improve the compound's physicochemical properties.[1] This modification enhances stability, simplifies handling of the otherwise volatile and flammable free base, and critically, increases its solubility in polar and aqueous solvents—a vital characteristic for many chemical reactions and biological studies.[1] In the pharmaceutical industry, dipropylamine serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]

Physicochemical and Reactivity Data

A clear understanding of the reactivity of this compound begins with its fundamental physicochemical properties, which are best understood in comparison to its parent free base.

| Property | This compound | Dipropylamine (Free Base) | Citation(s) |

| CAS Number | 5326-84-1 | 142-84-7 | [5][6] |

| Molecular Formula | C₆H₁₆ClN | C₆H₁₅N | [5][6] |

| Molecular Weight | 137.65 g/mol | 101.19 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | Colorless liquid with an ammonia-like odor | [1][6] |

| pKa (Conjugate Acid) | 11.0 | 11.0 | [7] |

| Water Solubility | Soluble | 35-46 g/L (freely soluble) | [1][6][8] |

| Boiling Point | Not Applicable | 105-110 °C | [6] |

| Flash Point | Not Applicable | ~7 °C (39-45 °F) | [6][9] |

| Stability | Generally stable solid | Stable, but highly flammable liquid | [1][6][10] |

Core Reactivity Principles

The reactivity of this compound is primarily governed by the chemistry of the dipropylammonium cation and its equilibrium with the free amine.

Dipropylamine is a strong base due to the lone pair of electrons on the nitrogen atom.[6] Its hydrochloride salt is, therefore, the conjugate acid and is weakly acidic in solution. The salt will readily react with a stronger base (such as sodium hydroxide) to neutralize the hydrochloride and liberate the free dipropylamine. This reversible reaction is fundamental to its use in synthesis, as the free base is typically the reactive species required for nucleophilic attack or basic catalysis.

Caption: Acid-base equilibrium of the dipropylammonium ion.

This compound is a stable solid under standard conditions, which is a primary advantage over its volatile free base.[1][11] However, when heated, particularly in the presence of strong reagents, decomposition can occur. Combustion of the parent amine produces toxic oxides of nitrogen (NOx).[9][12]

While the hydrochloride salt is relatively inert, the liberated free amine is incompatible with a range of substances. These incompatibilities should be considered in any reaction where the free base is generated. Key incompatibilities include:

-

Strong Oxidizing Agents: Can lead to vigorous or violent reactions.[6][10]

-

Acids: Reacts exothermically in a neutralization reaction.[6][9]

-

Isocyanates, Anhydrides, and Acid Halides: Can undergo vigorous reactions due to the nucleophilicity of the amine.[6][9]

-

Nitrosating Agents: Contact with nitrosating agents can lead to the formation of carcinogenic nitrosamines.

Critical Reactions in Drug Development

In the context of pharmaceutical research and development, specific reactions involving dipropylamine are of paramount importance.

A critical reaction pathway for all secondary amines, including dipropylamine, is N-nitrosation. This reaction occurs when the amine is exposed to nitrosating agents, such as nitrites (e.g., NaNO₂) or nitrogen oxides, typically under acidic conditions.[6] The product of this reaction is N-nitrosodipropylamine, a compound recognized as a potent mutagen and carcinogen.[6] Given that nitrite impurities can be present in reagents and that acidic conditions are common in synthesis, the potential for this reaction must be carefully managed and monitored during drug development.

Caption: General mechanism for the N-Nitrosation of a secondary amine.

Once liberated from its hydrochloride salt, dipropylamine functions as a potent nucleophile and a strong, non-hindered base.[3][6] Its primary utility in synthesis is to introduce the di-n-propylamino moiety into a target molecule. This is typically achieved through nucleophilic substitution reactions with alkyl halides or other electrophilic substrates.

Key Experimental Protocols

The following protocols provide standardized methods for handling and reacting with this compound.

This procedure details the process of converting this compound back to its free base form for use in subsequent reactions.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in deionized water (approx. 3-5 mL per gram of salt) in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 1.1 eq) dropwise while stirring. Monitor the pH of the solution with pH paper or a calibrated meter, continuing addition until the pH is >12.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent. The resulting solution contains free dipropylamine and can be used directly or concentrated by rotary evaporation to yield the purified liquid amine. Caution: Dipropylamine is volatile and flammable.[12]

Caption: Experimental workflow for liberating free dipropylamine.

This protocol is provided for informational purposes to illustrate the formation of N-nitrosamines. Extreme caution is advised. N-nitrosamines are potent carcinogens and should only be handled by trained professionals in a designated fume hood with appropriate personal protective equipment.

Methodology (adapted from literature procedures): [13][14]

-

Setup: To a stirred solution of dipropylamine (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add sodium nitrite (NaNO₂) (1.1 eq).

-

Acidification: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of an acid, such as p-toluenesulfonic acid (1.1 eq) or aqueous HCl, dropwise over 15-20 minutes. The acidic conditions generate the active nitrosating agent in situ.[14]

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting amine is consumed.

-

Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: The solvent can be removed under reduced pressure to yield the crude N-nitrosodipropylamine. Further purification may be achieved via column chromatography if necessary. All waste must be disposed of as hazardous carcinogenic material.

Conclusion